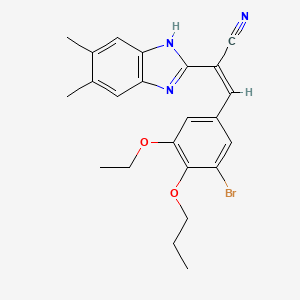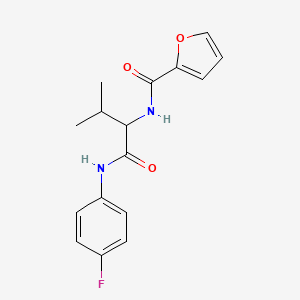
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole, commonly referred to as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a high quantum yield, high photostability, and a long fluorescence lifetime, making it an ideal candidate for various applications in the field of chemistry and biology.
作用機序
The mechanism of action of BODIPY is based on the fluorescence properties of the dye. BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence emission can be detected and quantified, allowing for the measurement of various biological processes. Additionally, the fluorescence properties of BODIPY can be modulated by changes in the local environment, such as changes in pH, temperature, or the presence of specific molecules.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects, making it an ideal candidate for various biological applications. BODIPY has a low toxicity and has been shown to be non-cytotoxic at concentrations used in scientific research. Additionally, BODIPY has been shown to have minimal interference with biological processes, such as protein function and gene expression.
実験室実験の利点と制限
The advantages of using BODIPY in lab experiments include its high quantum yield, high photostability, and long fluorescence lifetime. Additionally, BODIPY can be easily synthesized and modified to produce different derivatives with unique properties. However, the limitations of using BODIPY in lab experiments include its high cost and the need for specialized equipment to detect and quantify fluorescence emission.
将来の方向性
There are many future directions for the use of BODIPY in scientific research. One potential area of research is the development of BODIPY-based sensors for the detection of specific molecules, such as neurotransmitters, hormones, and metabolites. Additionally, BODIPY could be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, BODIPY could be used in the development of new therapeutics, such as targeted drug delivery and photodynamic therapy.
In conclusion, BODIPY is a versatile fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has been used in a wide range of applications, including fluorescence microscopy, bioimaging, and sensing. BODIPY has minimal biochemical and physiological effects, making it an ideal candidate for various biological applications. While there are limitations to using BODIPY in lab experiments, there are many future directions for the use of BODIPY in scientific research.
合成法
BODIPY can be synthesized through a variety of methods, but the most common method involves the reaction of an arylamine with a diacid anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form the BODIPY core structure. The substitution of the arylamine and diacid anhydride can be varied to produce different BODIPY derivatives with unique properties.
科学的研究の応用
BODIPY has been used in a wide range of scientific research applications, including fluorescence microscopy, bioimaging, and sensing. BODIPY has been used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. BODIPY has also been used to study cellular processes, such as endocytosis, exocytosis, and membrane trafficking. Additionally, BODIPY has been used in drug discovery and development, as it can be used to monitor drug uptake, distribution, and metabolism.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-4-2-3-5-12(10)16-17-15(18-21-16)11-6-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYKZMALWUNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)


![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)